molecular formula C11H14BrN B12085055 1-[1-(3-Bromophenyl)ethyl]azetidine

1-[1-(3-Bromophenyl)ethyl]azetidine

Cat. No.: B12085055
M. Wt: 240.14 g/mol
InChI Key: SKPWCMIHSOEDPR-UHFFFAOYSA-N
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Description

1-[1-(3-Bromophenyl)ethyl]azetidine is a four-membered nitrogen-containing heterocycle with a bromophenyl substituent. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[1-(3-Bromophenyl)ethyl]azetidine can be synthesized through various methods. One common approach involves the reaction of 3-bromophenylacetonitrile with an appropriate azetidine precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an inert atmosphere to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Bromophenyl)ethyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[1-(3-Bromophenyl)ethyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

1-[1-(3-bromophenyl)ethyl]azetidine

InChI

InChI=1S/C11H14BrN/c1-9(13-6-3-7-13)10-4-2-5-11(12)8-10/h2,4-5,8-9H,3,6-7H2,1H3

InChI Key

SKPWCMIHSOEDPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N2CCC2

Origin of Product

United States

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